Borane, dichlorocyclopentyl-
Description
Significance of Organoboranes in Contemporary Organic Chemistry
Organoboranes have become indispensable tools for synthetic organic chemists. thieme-connect.de Their prominence is rooted in their versatility for creating complex natural products and crucial pharmaceutical compounds. nih.gov A key reason for their widespread use is the vast number of functional groups that can be synthesized from organoborane reagents, including alcohols, amines, alkyl halides, and ketones. wikipedia.org
The development of hydroboration by Herbert C. Brown, which involves the addition of a boron-hydrogen bond across a double or triple bond, was a landmark achievement that earned him the Nobel Prize in Chemistry in 1979. wikipedia.org This reaction produces organoboranes that can be subsequently modified. wikipedia.org Furthermore, the palladium-catalyzed cross-coupling reaction of organoboranes, known as the Suzuki-Miyaura reaction, has become a vital method for forming carbon-carbon bonds. This significant contribution led to a Nobel Prize for Akira Suzuki in 2010. rroij.com
Modern organic chemistry frequently utilizes chiral organoboranes as either reagents or catalysts for a variety of chemical transformations, highlighting their continued importance in the field. thieme-connect.de
Overview of Dihalosubstituted Boranes and Their Synthetic Relevance
Within the broad class of organoboranes, dihalosubstituted boranes represent a significant subclass. These compounds feature an organic group and two halogen atoms attached to a central boron atom. Dihaloorganoboranes are valuable reagents in organic synthesis. rsc.org
These compounds, such as dichlorocyclopentylborane, are often used as intermediates in various chemical reactions. For instance, they can be employed in Lewis acid-mediated reactions and in the synthesis of more complex boranes. thieme-connect.deresearchgate.net Their reactivity is influenced by the nature of both the organic substituent and the halogen atoms, making them versatile building blocks for constructing intricate molecular architectures. The synthesis of allylboranes, for example, can be achieved through the reaction of allylic stannanes with dihaloboranes. thieme-connect.de
Properties
CAS No. |
39105-80-1 |
|---|---|
Molecular Formula |
C5H9BCl2 |
Molecular Weight |
150.84 g/mol |
IUPAC Name |
dichloro(cyclopentyl)borane |
InChI |
InChI=1S/C5H9BCl2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 |
InChI Key |
SBPRIXKMALDUDW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCC1)(Cl)Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Dichloro Cyclopentyl Borane and Analogous Organoboranes
Fundamental Reactivity Patterns of Dichloro(cyclopentyl)borane
Dichloro(cyclopentyl)borane is an organoborane compound featuring a cyclopentyl group and two chlorine atoms attached to a central boron atom. Its reactivity is dominated by the electron-deficient nature of the boron center, which is further enhanced by the electron-withdrawing effect of the two chlorine atoms. This makes it a potent Lewis acid and a versatile reagent in organic synthesis.
Allylboration Reactions and Formation of Allylic Boranes
While direct allylboration using dichloro(cyclopentyl)borane is not extensively documented, the reactivity of analogous allylic dihaloboranes provides a clear framework for its expected behavior. Highly reactive allylic dihaloboranes are typically generated in situ through exchange reactions between a boron trihalide (like BCl₃) and an allylic triorganoborane. researchgate.netthieme-connect.de
These allyl(dihalo)boranes readily engage in allylboration reactions with various unsaturated partners, including alkenes and acetylenes. researchgate.net The reaction proceeds through a characteristic six-membered, chair-like transition state, which involves the transfer of the allyl group from the boron atom to an electrophilic center. thieme-connect.de A key feature of this mechanism is "allylic transposition," where the new carbon-carbon bond forms at the γ-carbon (C3) of the allyl group, while the boron atom rearranges to the α-carbon (C1). thieme-connect.de The thermodynamic driving force for this process is the formation of stronger B-O or B-N bonds in the product compared to the initial B-C bond in the reactant. thieme-connect.de
The general scheme for the allylboration of a carbonyl compound is as follows:
| Reactants | Transition State | Product |
|---|---|---|
| Allyl(dichloro)borane + Aldehyde/Ketone | Six-membered cyclic transition state | Homoallylic alcohol (after hydrolysis) |
Lewis Acidic Character and Adduct Formation
The boron atom in dichloro(cyclopentyl)borane possesses a vacant 2p orbital, making it a classic Lewis acid—an electron-pair acceptor. libretexts.orglibretexts.org The Lewis acidity is significantly increased by the presence of two electronegative chlorine atoms, which withdraw electron density from the boron center. This enhanced electrophilicity makes it capable of forming stable adducts with a wide range of Lewis bases (electron-pair donors).
Common Lewis bases that form adducts with boranes include ethers (like tetrahydrofuran (B95107), THF), amines, phosphines, and even carbon monoxide. libretexts.orgnih.gov The formation of these Lewis acid-base complexes is a crucial first step in many reactions, as it can modulate the reactivity of the borane (B79455) or activate the Lewis base. thieme-connect.de For instance, borane is often stored and sold as a stable complex with THF. libretexts.org The strength of this interaction can be quantified, and various scales have been developed to rank the Lewis acidity of different boranes. nih.gov The formation of an adduct with a Lewis base satisfies boron's electron octet, leading to a more stable tetrahedral geometry around the boron atom. libretexts.org
| Lewis Acid | Lewis Base | Resulting Adduct |
|---|---|---|
| Dichloro(cyclopentyl)borane | Tetrahydrofuran (THF) | Dichloro(cyclopentyl)borane-THF complex |
| Dichloro(cyclopentyl)borane | Dimethyl sulfide (B99878) (SMe₂) | Dichloro(cyclopentyl)borane-SMe₂ complex |
| Dichloro(cyclopentyl)borane | Chloride Ion (Cl⁻) | [Cyclopentyl-BCl₃]⁻ Anion |
General Mechanistic Considerations in Borane Chemistry
Concerted and Asynchronous Pathways in Hydroboration
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of organoborane chemistry. masterorganicchemistry.com The mechanism of hydroboration with alkenes is generally accepted to proceed through a concerted, four-centered transition state. jove.comlibretexts.orglibretexts.org In this single-step process, the breaking of the alkene's π-bond and the borane's B-H bond occurs simultaneously with the formation of a new C-H bond and C-B bond. libretexts.orglibretexts.org
Because the reaction is concerted, a discrete carbocation intermediate is not formed, which explains the notable absence of carbocation-driven rearrangements that plague many other alkene addition reactions. libretexts.orglibretexts.org Although the process is concerted, it is believed to be asynchronous. The C-B bond formation is thought to proceed slightly faster than the C-H bond formation. wikipedia.org This asynchronicity results in a partial buildup of positive charge on the more substituted carbon atom in the transition state, which is stabilized by hyperconjugation from adjacent alkyl groups. wikipedia.org The boron atom, being less electronegative than hydrogen, carries a partial positive charge and is attacked by the nucleophilic π-bond of the alkene. youtube.com
Regioselectivity and Stereoselectivity in Boron Additions
Hydroboration reactions are renowned for their high degree of selectivity, which can be understood by examining the transition state.
Regioselectivity : The reaction exhibits anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This outcome is governed by two main factors:
Steric Effects : The boron-containing group (e.g., -BCl₂) is significantly bulkier than the hydrogen atom. It preferentially approaches the less sterically hindered carbon of the alkene to minimize repulsive interactions in the transition state. jove.commakingmolecules.com Using sterically bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity. periodicchemistry.com
Electronic Effects : As described in the asynchronous mechanism, a partial positive charge develops on the more substituted carbon in the transition state. This charge is better stabilized by the inductive and hyperconjugative effects of alkyl substituents, favoring the addition of the partially negative hydride (Hδ⁻) to this position. wikipedia.org
Stereoselectivity : Hydroboration is a stereospecific syn-addition, where the boron and hydrogen atoms are delivered to the same face of the alkene π-system. masterorganicchemistry.comlibretexts.orgwikipedia.org This is a direct consequence of the concerted, four-membered cyclic transition state, which requires both new bonds to form from the same side of the molecule. jove.comlibretexts.org This stereospecificity is crucial in synthesis, as it allows for predictable control over the stereochemistry of the product. For example, the hydroboration of 1-methylcyclopentene (B36725) results exclusively in products where the H and B atoms have added in a cis fashion relative to each other. masterorganicchemistry.com
Mechanisms of Organoborane Oxidation and Reduction
The organoborane intermediates formed via hydroboration are rarely isolated and are instead converted directly into more useful functional groups. masterorganicchemistry.com
Oxidation : The most common transformation is oxidation to an alcohol, typically achieved using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.combyjus.com The mechanism proceeds as follows:
The basic conditions deprotonate hydrogen peroxide to form the more nucleophilic hydroperoxide anion (⁻OOH). masterorganicchemistry.commasterorganicchemistry.com
The hydroperoxide anion attacks the electrophilic boron atom of the organoborane. byjus.com
This is followed by the key step: a 1,2-anionic rearrangement where an alkyl group migrates from the boron atom to the adjacent oxygen, displacing a hydroxide ion. jove.combyjus.com Critically, this migration occurs with complete retention of configuration at the migrating carbon atom. masterorganicchemistry.comjove.comwikipedia.org
These steps repeat until all three alkyl groups on the boron have migrated, forming a trialkyl borate (B1201080) ester, B(OR)₃.
Finally, hydrolysis of the borate ester with base yields the alcohol and a borate salt. masterorganicchemistry.com
The retention of stereochemistry in the oxidation step means that the syn-stereochemistry established during hydroboration is directly translated to the final alcohol product. wikipedia.org
Carbonylation Mechanisms of Alkylboranes
The seminal work by Herbert C. Brown demonstrated that the reaction of trialkylboranes with carbon monoxide involves the migration of alkyl groups from the boron atom to the carbon atom of the carbon monoxide molecule. nasonline.orgacs.orgnobelprize.orgacs.org This process can be controlled to yield different products depending on the reaction conditions.
The fundamental steps of the carbonylation of a generic trialkylborane (R₃B), which can be extrapolated to dichlorocyclopentylborane (where R would be a cyclopentyl group and the other two substituents are chlorine atoms), are as follows:
Coordination of Carbon Monoxide: The reaction initiates with the coordination of carbon monoxide to the Lewis acidic boron atom of the organoborane, forming a borane-carbonyl adduct.
First Alkyl Group Migration: This is followed by the intramolecular migration of one of the alkyl groups from the boron to the electron-deficient carbon of the carbonyl group. ic.ac.ukresearchgate.net This step is considered the key carbon-carbon bond-forming step.
Subsequent Migrations and Rearrangements: Depending on the desired product, subsequent migrations of the remaining alkyl groups can be induced. The nature of the intermediate species and the final product is dictated by the reaction conditions, such as the presence of water, oxidizing agents, or reducing agents.
Computational studies on the carbonylation of trialkylboranes, such as trimethylborane, have provided a more nuanced understanding of the mechanism. researchgate.net These studies suggest that the classical picture of a simple stepwise migration of all three alkyl groups may not be entirely accurate. While the first alkyl group migration to form an acylborane is well-established, the subsequent migrations are kinetically hindered. The mechanism can be more complex, involving dimeric species or autocatalysis by the product alkyl boron oxide to facilitate the transfer of the second and third alkyl groups.
Table 1: Key Intermediates in the Carbonylation of Trialkylboranes
| Intermediate | Description |
| R₃B-CO | Initial adduct formed by the coordination of carbon monoxide to the trialkylborane. |
| R₂B-C(O)R | Acylborane formed after the first intramolecular migration of an alkyl group. |
| (R₂C=O)B-R | Intermediate formed after the second alkyl group migration. |
| (R₂CHO)BR₂ | Intermediate formed in the presence of a reducing agent. |
Radical Pathways in Borane Chemistry
While many reactions of organoboranes proceed through ionic mechanisms, they are also known to participate in free radical reactions. researchgate.netresearchgate.netdntb.gov.ua The B-C bond in organoboranes can undergo homolytic cleavage under certain conditions, leading to the formation of alkyl radicals. This reactivity has been harnessed for various synthetic transformations. Again, while specific studies on dichlorocyclopentylborane are scarce, the general principles of radical chemistry of organoboranes provide a framework for understanding its potential radical pathways.
A key radical process involving organoboranes is their autoxidation in the presence of oxygen. researchgate.net This reaction proceeds via a radical chain mechanism and is a well-established method for generating alkyl radicals from trialkylboranes. The initiation of this process is thought to involve the formation of a peroxide species.
The generally accepted mechanism for the autoxidation of a trialkylborane (R₃B) involves the following steps:
Initiation: The reaction is initiated by the formation of a radical species, often through the interaction of the organoborane with trace amounts of oxygen or other radical initiators.
Propagation: The propagation phase consists of a two-step chain reaction:
An alkyl radical (R•) reacts with molecular oxygen to form a peroxyl radical (ROO•).
The peroxyl radical then reacts with another molecule of the trialkylborane to generate an alkoxy radical (RO•) and a new alkyl radical (R•), which continues the chain.
Termination: The chain reaction is terminated by the combination of any two radical species.
This autoxidation process is the basis for the use of trialkylboranes, such as triethylborane, as radical initiators in various organic reactions. researchgate.net The alkyl radicals generated from organoboranes can participate in a variety of subsequent reactions, including addition to alkenes and alkynes, and atom transfer reactions.
The reactivity of organoboranes in radical reactions is influenced by the Lewis acidity of the boron center. Generally, more Lewis acidic boranes are more reactive towards radicals. researchgate.net Therefore, the presence of two electron-withdrawing chlorine atoms in dichlorocyclopentylborane would be expected to enhance its reactivity in radical pathways compared to a simple trialkylborane.
Table 2: Fundamental Steps in the Radical Chain Reaction of Organoboranes
| Step | General Reaction | Description |
| Initiation | R₃B + O₂ → R₂BOOR | Formation of an initial radical species. |
| Propagation 1 | R• + O₂ → ROO• | Reaction of an alkyl radical with oxygen to form a peroxyl radical. |
| Propagation 2 | ROO• + R₃B → ROOBR₂ + R• | Reaction of the peroxyl radical with the organoborane to generate an alkoxyborane and a new alkyl radical. |
| Termination | R• + R• → R-R | Combination of two alkyl radicals to terminate the chain. |
| Termination | ROO• + R• → ROOR | Combination of a peroxyl radical and an alkyl radical. |
Applications in Advanced Organic Synthesis
Dichloro(cyclopentyl)borane as a Reagent in Organic Transformations
Organoboranes are a cornerstone of modern synthetic organic chemistry, primarily due to their utility in functional group transformations and the construction of carbon-carbon bonds. organicreactions.org Dichlorocyclopentylborane, as a member of this class, is characterized by a boron atom bonded to a cyclopentyl group and two chlorine atoms. The chlorine atoms are electron-withdrawing, which enhances the Lewis acidity of the boron center, making it a reactive electrophile. This property governs its role in a variety of organic reactions.
Role in C-C Bond Forming Reactions (e.g., Allylboration with Carbonyl Compounds)
One of the most powerful applications of organoboranes is in the formation of C-C bonds. sigmaaldrich.com Allylboration of carbonyl compounds, a process that forms homoallylic alcohols, is a prime example of this capability. organicreactions.orgwiley.com In this reaction, an allylic borane (B79455) reagent adds to a carbonyl compound, such as an aldehyde or ketone, to create a new carbon-carbon bond and up to two new stereocenters in a predictable manner. wiley.com
The general mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic boron atom, followed by a concerted, six-membered cyclic transition state (Zimmerman-Traxler model). This highly ordered transition state is responsible for the high degree of stereoselectivity often observed in these reactions. organicreactions.orglaurentian.ca
For a reagent like dichlorocyclopentylborane, it would first need to be converted into an allylic borane, for instance, by reaction with an allylmetal species (e.g., allylmagnesium bromide). The resulting allyl(cyclopentyl)chloroborane or diallyl(cyclopentyl)borane would then serve as the active reagent for allylboration. The stereochemical outcome of the reaction would be influenced by the structure of the aldehyde and the specific allylic borane used. While specific data for dichlorocyclopentylborane is not extensively documented, the outcomes of similar reactions are well-established.
Table 1: Illustrative Examples of Allylboration with Carbonyl Compounds Using Various Allylboron Reagents
| Carbonyl Substrate | Allylboron Reagent | Product Stereochemistry | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
|---|---|---|---|
| Benzaldehyde | B-Allyldiisopinocampheylborane | (R)-1-phenyl-3-buten-1-ol | >99% ee |
| Acetaldehyde | B-Crotyldiisopinocampheylborane (E-isomer) | anti-homoallylic alcohol | >96% ee, 98:2 dr |
Note: This table presents generalized data for representative allylboron reagents to illustrate the principles of the allylboration reaction.
Broader Applications of Organoboranes in Stereoselective Synthesis
The utility of organoboranes extends far beyond simple additions, playing a crucial role in stereoselective synthesis, where the goal is to produce a single stereoisomer of a chiral molecule. masterorganicchemistry.com This is often achieved by using chiral organoborane reagents, where a chiral auxiliary attached to the boron atom directs the stereochemical course of the reaction.
Asymmetric Reductions (e.g., Ketones, Imines)
Asymmetric reduction of prochiral ketones and imines to form chiral secondary alcohols and amines is a fundamental transformation in organic synthesis. Chiral organoborane reagents are highly effective for this purpose. A well-known example is the Midland Alpine-Borane reduction, which utilizes a reagent prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and α-pinene. This chiral borane can selectively reduce one enantiotopic face of a ketone, leading to the formation of a single enantiomer of the alcohol product with high enantiomeric excess.
Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine as a catalyst in conjunction with a stoichiometric borane source (like borane-dimethyl sulfide (B99878) complex). The catalyst coordinates to both the borane and the ketone, holding them in a rigid conformation that forces the hydride transfer to occur to a specific face of the carbonyl group, resulting in high enantioselectivity.
Table 2: Examples of Asymmetric Ketone Reduction using Organoborane-Based Methods
| Ketone Substrate | Method/Reagent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Acetophenone | CBS catalyst with BH₃·SMe₂ | (R)-1-Phenylethanol | Up to 97% ee |
| 1-Tetralone | Midland Alpine-Borane | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | ~90% ee |
Diastereoselective Control in Addition Reactions
When a molecule already contains a stereocenter, a reaction that creates a new stereocenter can result in two diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over the other. Organoborane chemistry provides excellent tools for controlling diastereoselectivity. organicreactions.org
In the context of allylboration, if the carbonyl compound is chiral (e.g., contains a stereocenter at the α-position), the inherent facial bias of the substrate will interact with the stereochemical preference of the chiral allylborane reagent. This is known as double diastereoselection. By choosing the correct enantiomer of the chiral borane reagent, it is possible to either enhance the natural diastereoselectivity of the substrate (matched pair) or override it to produce the opposite diastereomer (mismatched pair). This high level of control is critical in the synthesis of complex natural products containing multiple stereocenters. organicreactions.org
Functional Group Interconversions and Chemoselective Transformations
The versatility of the carbon-boron bond allows it to be converted into a wide array of functional groups with high fidelity. Following an initial hydroboration or other borylation reaction, the organoborane intermediate can be transformed into alcohols, amines, halides, or ketones.
Reductions of Various Functional Groups
Boranes are highly valuable reducing agents due to their ability to be tailored for chemoselectivity—the selective reaction of one functional group in the presence of others. masterorganicchemistry.com Borane itself (BH₃) or its complexes (e.g., BH₃·THF or BH₃·SMe₂) readily reduce carboxylic acids and amides, while being much slower to react with esters, nitro groups, or halides. This allows for the selective reduction of a carboxylic acid in a molecule that also contains an ester.
More sterically hindered boranes, such as disiamylborane (B86530) or dicyclohexylborane (B74569), exhibit even greater selectivity. For instance, these reagents can selectively reduce an aldehyde in the presence of a ketone. The reactivity of dichlorocyclopentylborane would be influenced by both the steric bulk of the cyclopentyl group and the electronic effect of the chloro substituents.
Table 3: Chemoselectivity of Various Borane Reagents in Reductions
| Reagent | Reduces | Does Not Typically Reduce (or reduces slowly) |
|---|---|---|
| Borane (BH₃) | Aldehydes, Ketones, Carboxylic Acids, Amides, Alkenes, Alkynes | Esters, Acid Chlorides, Nitro Compounds, Halides |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehydes, Ketones, Acid Chlorides | Esters, Carboxylic Acids, Amides, Nitro Compounds |
| Disiamylborane | Aldehydes, Ketones, Alkynes (to vinylboranes) | Most other functional groups |
Synthesis of Alcohols, Amines, and Carbonyl Compounds
Organoboranes are fundamental reagents for the synthesis of alcohols, amines, and carbonyl compounds. Dichlorocyclopentylborane, as a representative dichlorodialkylborane, partakes in reactions analogous to those of more commonly cited boranes, primarily involving the reduction of carbonyls and related functional groups.
Alcohols: The synthesis of alcohols from carbonyl compounds can be achieved through reduction, where a hydride ion is delivered to the electrophilic carbonyl carbon. While powerful reducing agents like lithium aluminum hydride are common, dialkylboranes can also serve as reducing agents or precursors to them. Dicyclopentylzinc, a related organometallic compound, has been shown to reduce aldehydes to primary alcohols and certain heterocyclic ketones to secondary alcohols. nih.gov The general pathway for the reduction of aldehydes and ketones using borohydride reagents, which are conceptually related to the reactivity of boranes, involves the nucleophilic attack of a hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide. pressbooks.pubyoutube.com The reduction of an aldehyde yields a primary alcohol, while a ketone produces a secondary alcohol. pressbooks.pubyoutube.com
Amines: Amines can be synthesized through the reduction of nitrogen-containing functional groups like nitriles, amides, and nitro compounds. openstax.orglibretexts.org A particularly powerful method is reductive amination, where an aldehyde or ketone reacts with ammonia (B1221849) or an amine in the presence of a reducing agent to form a new amine. openstax.orglibretexts.org This process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com Borane derivatives, such as sodium cyanoborohydride, are often used as the reducing agent in this sequence because they are selective for the iminium ion over the initial carbonyl group. youtube.com
Carbonyl Compounds: The synthesis of carbonyl compounds can be approached through various routes involving organoboron chemistry. One key method involves the formation of boron enolates. Dialkylboron triflates, such as dicyclohexylboron trifluoromethanesulfonate, react with ketones, thioesters, and other carbonyl compounds to generate boron enolates. orgsyn.org These intermediates are crucial in stereoselective aldol reactions, allowing for the construction of complex carbonyl architectures with high levels of control. While not a direct synthesis of a simple carbonyl group, this demonstrates the utility of dialkylboranes in the strategic elaboration of carbonyl-containing molecules.
Table 1: Synthesis of Alcohols and Amines using Borane-related Methodologies
| Target Compound | Starting Material | General Reagent Type | Reaction Type | Ref. |
|---|---|---|---|---|
| Primary Alcohol | Aldehyde | Hydride Reducing Agent (e.g., NaBH₄) | Reduction | pressbooks.pubyoutube.com |
| Secondary Alcohol | Ketone | Hydride Reducing Agent (e.g., NaBH₄) | Reduction | pressbooks.pubyoutube.com |
| Primary Amine | Aldehyde/Ketone + Ammonia | Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | libretexts.org |
| Secondary Amine | Aldehyde/Ketone + Primary Amine | Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | libretexts.org |
| Tertiary Amine | Aldehyde/Ketone + Secondary Amine | Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | libretexts.org |
Construction of Complex Molecular Architectures and Chiral Systems
The unique reactivity of organoboranes extends to the stereocontrolled synthesis of complex cyclic systems and the development of novel chiral structures centered at the boron atom itself.
Synthesis of Cyclic Ethers
Cyclic ethers, particularly substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs), are prevalent structural motifs in numerous biologically active natural products and pharmaceuticals. chemrxiv.orgnih.gov Borane-catalyzed reactions have emerged as a powerful, metal-free strategy for the stereoselective synthesis of these important heterocycles. chemrxiv.orgchemrxiv.org
A notable application is the reductive cycloetherification of 1,4- and 1,5-diketones. This transformation can be catalyzed by simple triarylboranes, utilizing molecular hydrogen as a clean reductant. chemrxiv.orgchemrxiv.org The reaction proceeds with high yields and excellent diastereoselectivity, favoring the formation of cis-2,5- and cis-2,6-disubstituted THFs and THPs, respectively. chemrxiv.org Mechanistic studies suggest that the key stereodetermining step is the reduction of an oxocarbenium ion intermediate. chemrxiv.orgchemrxiv.org This methodology provides a sustainable and efficient route to stereodefined cyclic ethers, which are valuable building blocks in total synthesis. organic-chemistry.org
Table 2: Borane-Catalyzed Synthesis of cis-Disubstituted Cyclic Ethers
| Substrate | Catalyst | Reductant | Product | Diastereomeric Ratio (cis:trans) | Ref. |
|---|---|---|---|---|---|
| 1,4-Diketones | Triarylborane | H₂ | cis-2,5-Disubstituted Tetrahydrofurans | up to >20:1 | chemrxiv.orgchemrxiv.org |
| 1,5-Diketones | Triarylborane | H₂ | cis-2,6-Disubstituted Tetrahydropyrans | up to >20:1 | chemrxiv.orgchemrxiv.org |
Development of Boron-Stereogenic Compounds
While the chemistry of carbon-based stereocenters is well-established, the construction of molecules where a boron atom is the stereogenic center remains a significant challenge. nih.govresearchgate.net A tetracoordinate boron atom becomes a stereocenter if it is bonded to four different substituents, analogous to a chiral carbon atom. The development of catalytic, enantioselective methods to create such boron-stereogenic compounds is a frontier in synthetic chemistry. nih.govresearchgate.net
A successful strategy involves the enantioselective, copper-catalyzed desymmetric B–H bond insertion reaction. nih.gov In this approach, a prochiral borane, such as a 2-arylpyridine-borane complex, reacts with a diazo compound in the presence of a chiral copper catalyst. The carbene generated from the diazo compound inserts into one of the two enantiotopic B–H bonds, leading to the formation of a tetracoordinate boron-stereogenic compound with high enantioselectivity. nih.gov This method provides a direct and efficient route to enantioenriched chiral organoboranes, which have potential applications in asymmetric catalysis and materials science. nih.govnih.gov
Spectroscopic Characterization and Theoretical Investigations
Advanced Spectroscopic Techniques for Organoborane Structure Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of organoboranes. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, geometry, and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organoboranes, providing detailed information about the local chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of dichlorocyclopentylborane, one would expect to observe signals corresponding to the protons of the cyclopentyl ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the dichloroboryl group. Protons on the carbon atom directly attached to the boron would likely appear at the lowest field. The multiplicity of the signals would provide information about the number of neighboring protons, aiding in the assignment of each resonance. Coupling constants between adjacent protons would offer insights into the dihedral angles and thus the conformation of the cyclopentyl ring.
¹¹B NMR Spectroscopy: As boron-11 is a quadrupolar nucleus with a high natural abundance, ¹¹B NMR is a particularly informative technique for studying boron compounds. The chemical shift of the ¹¹B nucleus in dichlorocyclopentylborane would be highly sensitive to its electronic environment. The presence of two electronegative chlorine atoms bonded to the boron is expected to result in a significant downfield shift compared to trialkylboranes. The value of this chemical shift provides a direct probe of the Lewis acidity of the boron center.
Table 1: Predicted NMR Spectroscopic Data for Dichlorocyclopentylborane
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | 1.5 - 3.0 | Multiplets | J(H,H) = 5-10 |
| ¹¹B | 60 - 70 | Broad singlet | N/A |
Note: The data in this table is hypothetical and based on general principles of NMR spectroscopy for similar compounds, as specific experimental data for dichlorocyclopentylborane is not available.
FTIR Spectroscopy: The FTIR spectrum of dichlorocyclopentylborane would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the cyclopentyl ring. The B-Cl stretching vibrations would also give rise to strong absorptions, typically in the lower frequency region of the spectrum. The position of these bands can provide information about the strength of the B-Cl bonds.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, would be a complementary technique to FTIR. The symmetric B-Cl stretching mode, for instance, would be expected to give a strong signal in the Raman spectrum. Analysis of both FTIR and Raman spectra can provide a more complete picture of the vibrational framework of the molecule.
Table 2: Predicted Vibrational Spectroscopy Data for Dichlorocyclopentylborane
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | 2850-3000 | 2850-3000 |
| C-H Bend | 1400-1500 | 1400-1500 |
| B-Cl Stretch | 800-1000 | 800-1000 |
Note: The data in this table is hypothetical and based on general principles of vibrational spectroscopy for similar compounds, as specific experimental data for dichlorocyclopentylborane is not available.
Computational Chemistry and Quantum Mechanical Studies
Theoretical calculations provide a powerful means to complement experimental data and to gain deeper insights into the electronic structure, bonding, and reactivity of molecules.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of dichlorocyclopentylborane. These calculations can provide information on molecular orbital energies, electron density distribution, and the nature of the chemical bonds. For instance, the calculations would likely show a significant polarization of the B-Cl bonds due to the high electronegativity of chlorine, contributing to the Lewis acidic character of the boron atom. The bonding between the boron and the cyclopentyl group can also be analyzed in detail.
Computational chemistry is a valuable tool for investigating the mechanisms of reactions involving organoboranes. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways. For dichlorocyclopentylborane, theoretical studies could be used to predict its reactivity towards various nucleophiles and to understand the stereochemical outcome of such reactions.
Theoretical methods can be employed to calculate the thermodynamic properties of dichlorocyclopentylborane, such as its heat of formation and Gibbs free energy. These calculations can provide insights into the stability of the molecule and its propensity to undergo various chemical transformations. By comparing the calculated thermodynamic data with that of other related boranes, it is possible to make predictions about its relative stability and reactivity.
Emerging Research Frontiers and Advanced Applications
Catalytic Applications of Boron Compounds in Organic Synthesis
Organoboranes are pivotal reagents and intermediates in organic synthesis, largely due to the versatile reactivity of the carbon-boron bond. Dichlorocyclopentylborane, formed from the hydroboration of cyclopentene (B43876) with dichloroborane, serves as a key precursor for the stereospecific synthesis of functionalized cyclopentanes. Although often used stoichiometrically rather than catalytically, its role is foundational to catalytic processes that may follow.
The primary utility of dichlorocyclopentylborane is as an intermediate that can be transformed into a variety of functional groups with high degrees of stereocontrol. Once formed, the cyclopentyl group attached to the boron can be converted into alcohols, amines, or halides through subsequent reactions. For instance, oxidation of the C-B bond yields cyclopentanol, while reaction with chloramine (B81541) can produce cyclopentylamine. These transformations are integral to the synthesis of complex organic molecules and natural products containing the cyclopentane (B165970) motif.
Furthermore, the strong Lewis acidity of dichlorinated boranes allows them to function as catalysts in various organic reactions. researchgate.net Lewis acidic boranes can activate carbonyls and other functional groups, facilitating reactions such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and hydrosilylations. While specific catalytic studies featuring dichlorocyclopentylborane are not widely documented, its properties are analogous to other well-studied Lewis acidic boranes.
| Reactant | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| Dichlorocyclopentylborane | 1. H₂O₂ / NaOH | Cyclopentanol | Oxidation |
| Dichlorocyclopentylborane | 1. NH₂Cl | Cyclopentylamine | Amination |
| Dichlorocyclopentylborane | 1. Br₂ / NaOMe | Bromocyclopentane | Halogenation |
| Dichlorocyclopentylborane | 1. Aryl Halide, Pd Catalyst | Arylcyclopentane | Suzuki-Miyaura Coupling (after conversion to boronic ester) |
Applications in Advanced Materials Science
The incorporation of boron into materials can impart unique thermal, mechanical, and electronic properties. Research in this area is expanding, with a focus on boron-containing polymers and components for electronic devices.
Borane (B79455) cluster-containing polymers (BCCPs) represent a significant area of materials science, integrating the unique properties of borane clusters—such as thermal stability and neutron capture capability—with the processability of polymers. researchgate.net These materials are synthesized by incorporating borane cages (e.g., carboranes or closo-borate anions) into polymeric backbones. nih.govacs.org This integration can enhance the thermal and oxidative stability of the base polymer and introduce functionalities for applications like heat-resistant coatings or agents for boron neutron capture therapy (BNCT). researchgate.netnih.gov
While dichlorocyclopentylborane is a simple monoborane and not a cluster, its chemistry is relevant to the synthesis of monomers for polymerization. For example, vinyl-substituted cyclopentylboranes could potentially be polymerized to create polymers with pendant borane groups, which could then be used for further functionalization or as Lewis acidic sites within the polymer matrix.
In the field of optoelectronics, boron-containing compounds have garnered significant attention, particularly for their use in Organic Light-Emitting Diodes (OLEDs). nih.gov The key feature of boron in these applications is its electron-deficient nature when incorporated into π-conjugated systems. researchgate.net Triarylboranes, for example, possess an empty p-orbital on the boron atom that can effectively accept electrons, making them excellent electron-transporting materials and enabling their use as fluorescent emitters. nih.govnih.gov The Lewis acidity and trigonal planar geometry of these boron centers allow for tuning of the material's electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov
In contrast, saturated alkylboranes like dichlorocyclopentylborane lack the necessary π-conjugation to be active components in the emissive or charge-transporting layers of OLEDs. Their potential role would be limited. However, their strong Lewis acidity could be exploited, for instance, as a p-type dopant in certain organic semiconductor layers or in the formation of Lewis acid-base adducts that modify the electronic landscape of a device. acs.org
| Property | Triarylboranes | Alkylboranes (e.g., Dichlorocyclopentylborane) |
|---|---|---|
| Electronic Structure | π-conjugated system, vacant p-orbital on boron | Saturated, sp³-hybridized carbon framework |
| Primary Role | Electron transport, fluorescent emitters. nih.govctc-n.org | Primarily Lewis acids; not optically active in the visible spectrum. |
| Key Feature | Low LUMO levels, high electron affinity. | Strong Lewis acidity. youtube.com |
| Example Application | Emissive or electron-transport layers in OLEDs. nih.gov | Potential as a dopant or in interface modification (speculative). |
Research in Energy Storage Systems (e.g., Hydrogen Storage with Amine-Boranes)
Amine-borane adducts are a class of chemical hydrides intensively studied for hydrogen storage due to their high gravimetric hydrogen density and controlled hydrogen release. energy.gov The archetypal example, ammonia (B1221849) borane (NH₃·BH₃), contains 19.6 wt% hydrogen. energy.gov Hydrogen is released through thermal decomposition, which involves the coupling of protic N-H hydrogens and hydridic B-H hydrogens. acs.org
The properties of amine-boranes can be tuned by placing organic substituents on the nitrogen or boron atom. southwales.ac.uknih.gov Substituting alkyl or aryl groups can alter the stability, solubility, and dehydrogenation temperature of the adduct. acs.org For example, electron-donating groups on the nitrogen atom generally strengthen the B-N dative bond, while bulky groups can weaken it due to steric hindrance. acs.orgacs.org
| Property | Ammonia Borane (NH₃·BH₃) | Hypothetical (CH₃)₃N·BH(Cl)(C₅H₉) |
|---|---|---|
| Molecular Weight (g/mol) | 30.87 | ~179.5 (for monochloro) |
| Theoretical H₂ wt% (from B-H, N-H) | 19.6% | ~1.1% (from one B-H) |
| Key Features | Very high hydrogen density. energy.gov | Lower H₂ density, potentially altered (lower temperature) release kinetics. |
| Dehydrogenation Products | Polyaminoboranes, borazine. acs.org | Likely oligomeric species, less prone to volatile borazine. |
Supramolecular Chemistry and Self-Assembly with Boron Frameworks
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Boron compounds are excellent building blocks for supramolecular assembly due to the directional and reversible nature of the dative B-N bond. nih.govrsc.org The Lewis acidic boron center acts as an acceptor for electron-pair donors, typically nitrogen atoms in pyridyl or amine moieties, to form stable yet dynamic structures. researchgate.netnih.gov
This strategy has been used to construct a variety of sophisticated architectures, including molecular cages, macrocycles, and polymers. nih.gov By using building blocks with well-defined geometries (e.g., trigonal boronic acids and linear dipyridyl linkers), chemists can create porous crystalline materials and gels. nih.govdoaj.org
Dichlorocyclopentylborane, as a potent Lewis acid, is a candidate for use as a node in such self-assembled structures. It could react with multidentate Lewis bases, such as 2,4,6-tri(4-pyridyl)-1,3,5-triazine, to form discrete molecular cages or extended polymeric networks. The dative B-N bonds would serve as the "glue" holding the assembly together. The steric bulk of the cyclopentyl group would influence the geometry and stability of the final supramolecular structure. This approach leverages Lewis acid-driven self-assembly to create functional materials with confined spaces and tunable properties. nih.gov
| Component | Role | Example | Resulting Interaction |
|---|---|---|---|
| Lewis Acidic Boron Center | Acceptor Node | Boronic acids, Dichlorocyclopentylborane | Dative B-N Bond. nih.gov |
| Lewis Basic Linker | Donor Linker | Pyridyl-containing molecules, Polyamines | |
| Diol/Catechol | Linker/Protecting Group | Catechol, Pinacol (B44631) | Dynamic Covalent Boronate Ester Bond. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dichlorocyclopentylborane, and how can purity be optimized?
- Methodological Answer: Common routes involve cyclopentyl Grignard reagents reacting with boron trichloride (BCl₃) under inert atmospheres. Purity optimization requires rigorous solvent drying (e.g., molecular sieves) and post-synthesis purification via fractional distillation or column chromatography. Characterization via ¹¹B NMR (to confirm boron environment) and GC-MS (to detect chlorinated byproducts) is critical .
Q. Which spectroscopic techniques are most effective for characterizing dichlorocyclopentylborane?
- Methodological Answer:
- ¹H/¹³C NMR : Identifies cyclopentyl substituents and chlorine-induced shifts.
- ¹¹B NMR : Confirms boron hybridization and ligand environment.
- FT-IR : Detects B-Cl stretching vibrations (~600–700 cm⁻¹).
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.
Cross-referencing with databases like CAS registry (e.g., CAS 25167-81-1 for dichlorophenol analogs) ensures accuracy .
Q. What safety protocols are essential when handling dichlorocyclopentylborane?
- Methodological Answer: Use inert gloveboxes (N₂/Ar) to prevent hydrolysis. Employ PPE (gloves, goggles) and ventilated fume hoods due to potential chlorine gas release. Emergency protocols should include neutralization with dry sand or specialized adsorbents, avoiding water to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of dichlorocyclopentylborane in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) models can simulate transition states and electron density maps to identify reactive sites. For example, comparing boron’s electrophilicity in dichlorocyclopentylborane vs. analogous compounds (e.g., dichloropropane) reveals steric effects from the cyclopentyl group. Software like Gaussian or ORCA, paired with basis sets (e.g., 6-31G*), are standard .
Q. How should researchers address contradictions in reported catalytic efficiencies of dichlorocyclopentylborane?
- Methodological Answer: Conduct a systematic review (per Cochrane guidelines) to assess bias:
- Meta-analysis : Pool data from studies using identical conditions (e.g., solvent, temperature).
- Sensitivity Testing : Vary parameters (e.g., catalyst loading) to isolate variables.
- Replication Studies : Validate outlier results in controlled environments.
Statistical tools like ANOVA or Bayesian inference can resolve discrepancies .
Q. What strategies optimize the stability of dichlorocyclopentylborane in long-term storage?
- Methodological Answer: Stability tests under varying temperatures (-20°C to 25°C) and moisture levels (via Karl Fischer titration) identify degradation thresholds. Encapsulation in moisture-resistant matrices (e.g., ionic liquids) or stabilization with Lewis bases (e.g., THF) can extend shelf life. Accelerated aging studies with Arrhenius modeling predict long-term behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
